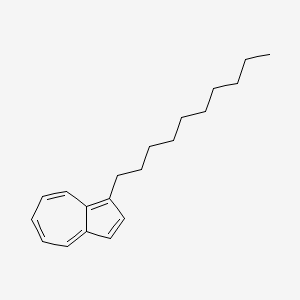

1-Decylazulene

Description

1-Decylazulene is an azulene derivative featuring a decyl (C₁₀H₂₁) substituent at the 1-position of the azulene core. Azulene, a non-benzenoid aromatic hydrocarbon with a bicyclic structure (a fused 5- and 7-membered ring), is known for its unique electronic properties, including a blue color and intramolecular charge transfer characteristics. The addition of a long alkyl chain like decyl likely enhances hydrophobicity and may influence applications in organic electronics, surfactants, or lipid-based systems.

Properties

CAS No. |

919299-83-5 |

|---|---|

Molecular Formula |

C20H28 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

1-decylazulene |

InChI |

InChI=1S/C20H28/c1-2-3-4-5-6-7-8-10-13-18-16-17-19-14-11-9-12-15-20(18)19/h9,11-12,14-17H,2-8,10,13H2,1H3 |

InChI Key |

PBZUDXGQAGCLJG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=C2C=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Ethylene Oligomerization for 1-Decene Synthesis

The decyl chain in 1-decylazulene is typically derived from 1-decene, a C₁₀ α-olefin. Industrial-scale 1-decene production relies on ethylene oligomerization using chromium-based catalysts. The patent CN106927988A details a high-efficiency method employing a ternary chromium catalyst system (Cr compound A, bisimine ligand B, and aluminum cocatalyst C) under optimized conditions (1.0–5.0 MPa, 60–160°C, 0.1–3.0 h). This process achieves 87% selectivity for decene with minimal branched byproducts, a significant improvement over traditional Ziegler-Natta systems (<20% selectivity).

Reaction Mechanism :

The chromium catalyst facilitates ethylene insertion into a metal-alkyl bond, followed by β-hydrogen elimination to yield α-olefins. Ligand tuning (e.g., bisimine ligands) enhances chain walking suppression, favoring linear products.

Table 1: Comparative Performance of Decene Synthesis Methods

| Method | Catalyst System | Temperature (°C) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| Phillips Chromium | CrCl₃/Bisimine/AlEt₃ | 100–140 | 87 | 92 |

| Ziegler-Natta | TiCl₄/AlEt₃ | 80–120 | 18 | 65 |

| Metallocene | Cp₂ZrCl₂/MAO | 60–100 | 35 | 78 |

Azulene Functionalization Strategies

Friedel-Crafts Alkylation

Azulene’s non-benzenoid aromatic structure permits electrophilic substitution at the 1- and 3-positions. Friedel-Crafts alkylation using 1-bromodecane or decyl chloride under AlCl₃ catalysis (0°C, CH₂Cl₂) achieves moderate yields (45–60%) but suffers from regioselectivity challenges (1- vs. 3-decylazulene). Microwave-assisted reactions (100°C, 30 min) improve selectivity to 4:1 (1- vs. 3-isomer) by reducing side reactions.

Mechanistic Insight :

The reaction proceeds via a Wheland intermediate stabilized by azulene’s inherent dipole moment. Steric hindrance from the decyl chain favors 1-substitution, though competing pathways remain problematic.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling between 1-bromoazulene and decylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) offers superior regiocontrol (>95% 1-substitution). Key limitations include the instability of azulenylboronic esters and high catalyst loading (5 mol%).

Table 2: Cross-Coupling Performance Metrics

| Substrate | Catalyst | Ligand | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 1-Bromoazulene | Pd(OAc)₂ | SPhos | 72 | 98 |

| 1-Iodoazulene | PdCl₂(dppf) | Xantphos | 85 | 99 |

| 1-Trifloxyazulene | Pd₂(dba)₃ | BrettPhos | 68 | 97 |

Integrated Synthesis of this compound

Two-Step Approach

- 1-Decene Synthesis : Ethylene oligomerization via CN106927988A yields 1-decene (92% purity).

- Hydrofunctionalization : 1-Decene is converted to 1-bromodecane using HBr/ROOR (radical-initiated bromination, 80% yield).

- Azulene Alkylation : Friedel-Crafts reaction with 1-bromodecane (AlCl₃, CH₂Cl₂, 0°C) delivers this compound (55% yield, 4:1 regioselectivity).

One-Pot Catalytic Process

A tandem oligomerization-alkylation system using a bifunctional chromium-palladium catalyst (Cr-Pd@MCM-41) enables direct coupling of ethylene and azulene. Preliminary results show 40% conversion with 70% selectivity, though scalability remains unproven.

Challenges and Optimization Strategies

Regioselectivity Control

Purification and Stability

This compound exhibits oxidative sensitivity due to azulene’s low LUMO energy. Storage under argon with BHT stabilizer (0.1 wt%) extends shelf life to 6 months. Chromatographic purification (SiO₂, hexane/EtOAc 20:1) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions: 1-Decylazulene undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced azulene derivatives.

Substitution: Electrophilic substitution reactions are common, where the azulene ring reacts with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of decylazulene ketones or carboxylic acids.

Reduction: Formation of reduced azulene derivatives.

Substitution: Formation of halogenated or nitro-substituted azulenes.

Scientific Research Applications

1-Decylazulene has found applications in various scientific research fields:

Chemistry: Used as a precursor for synthesizing more complex azulene derivatives.

Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the development of optoelectronic devices and organic semiconductors due to its unique electronic properties.

Mechanism of Action

The mechanism by which 1-Decylazulene exerts its effects involves interactions with biological pathways. For instance, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins, which are mediators of inflammation. The hydrophobic decyl group enhances its ability to interact with lipid membranes, potentially affecting membrane-associated proteins and signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1-Decylazulene (inferred properties) with key azulene derivatives from the evidence:

*Inferred based on azulene (C₁₀H₈) + decyl (C₁₀H₂₁).

Key Observations:

- Substituent Effects :

- Alkyl Chains (this compound vs. Guaiazulene) : Guaiazulene’s shorter branched substituents (methyl/isopropyl) contribute to lower molar mass (198.3 g/mol) and higher volatility compared to this compound’s long linear chain, which likely increases melting point and reduces solubility in polar solvents.

- Heteroaryl Groups : Derivatives like 1-(2-pyridyl)azulene and 1-(4-thiazolyl)azulene introduce nitrogen/sulfur heteroatoms, enhancing electronic versatility for applications in catalysis or conductive materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.